METHYL (4E)-2-METHYL-4-{[5-({N-[(4-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Description
Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a molecular formula of C19H17ClN2O6S . This compound is characterized by its intricate structure, which includes a pyrrole ring, a furan ring, and various functional groups such as sulfonyl, chlorophenyl, and methylbenzyl. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C27H25ClN2O6S |
|---|---|
Molecular Weight |
541g/mol |
IUPAC Name |
methyl (4E)-4-[[5-[[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]methyl]furan-2-yl]methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-17-4-6-19(7-5-17)15-30(37(33,34)23-12-8-20(28)9-13-23)16-22-11-10-21(36-22)14-24-25(27(32)35-3)18(2)29-26(24)31/h4-14H,15-16H2,1-3H3,(H,29,31)/b24-14+ |
InChI Key |
DMEOCRWSVRSBBJ-ZVHZXABRSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(O2)C=C3C(=C(NC3=O)C)C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(O2)/C=C/3\C(=C(NC3=O)C)C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(O2)C=C3C(=C(NC3=O)C)C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor.
Functional Group Modifications: The chlorophenyl, sulfonyl, and methylbenzyl groups are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the furan and pyrrole rings through a methylene bridge, followed by esterification to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:
Methyl 4-(5-{[[(4-fluorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.
Methyl 4-(5-{[[(4-bromophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a bromophenyl group, which may affect its reactivity and interactions.
The uniqueness of methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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